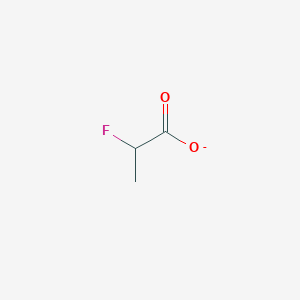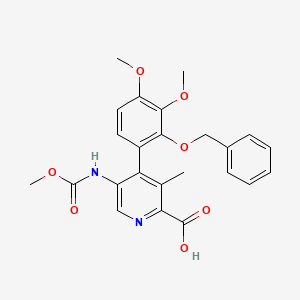
4-(3,4-Dimethoxy-2-phenylmethoxyphenyl)-5-(methoxycarbonylamino)-3-methylpyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- is a complex organic compound with a unique structure that includes a pyridine ring, multiple methoxy groups, and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Functionalization: The introduction of methoxy and phenylmethoxy groups can be achieved through electrophilic aromatic substitution reactions. The methoxycarbonyl group can be introduced using esterification reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of green chemistry principles to reduce waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), nucleophiles (NH3, R-SH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions, which can modulate its activity.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): A simpler analog with a single carboxylic acid group.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): A structural isomer with the carboxylic acid group at the 4-position.
Uniqueness
2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- is unique due to its complex structure, which includes multiple functional groups and aromatic rings
Properties
CAS No. |
61948-41-2 |
|---|---|
Molecular Formula |
C24H24N2O7 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-(methoxycarbonylamino)-3-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C24H24N2O7/c1-14-19(17(26-24(29)32-4)12-25-20(14)23(27)28)16-10-11-18(30-2)22(31-3)21(16)33-13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3,(H,26,29)(H,27,28) |
InChI Key |
PZKXATXEOWILIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1C(=O)O)NC(=O)OC)C2=C(C(=C(C=C2)OC)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)


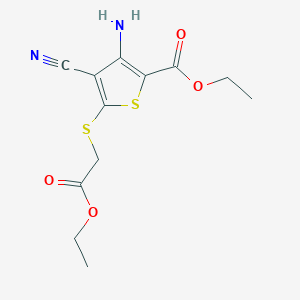
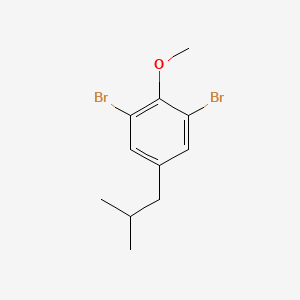
![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)


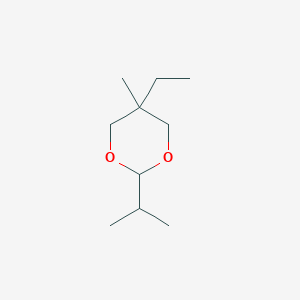
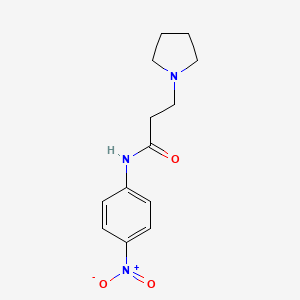

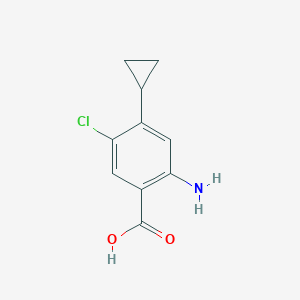
![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)
